![molecular formula C10H13N5O B064601 N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine CAS No. 159709-07-6](/img/structure/B64601.png)
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Übersicht
Beschreibung
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, also known as EPTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EPTA is a tetrazole-based compound that has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is still being studied, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects. In cancer cells, N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has been shown to induce apoptosis, or programmed cell death. N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has also been shown to inhibit cell proliferation and migration. In bacterial cells, N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has been shown to inhibit cell growth and division. Additionally, N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine in lab experiments is its relatively low toxicity compared to other compounds. N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has also been shown to have good stability in various conditions, making it a reliable compound to work with. However, one limitation of using N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the study of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine. One direction is the further exploration of its potential use in cancer treatment, including the development of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine-based drugs. Another direction is the study of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine's potential use in the treatment of neurodegenerative diseases, including the development of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine-based therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine and its potential applications in various fields.
In conclusion, N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is a compound that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand the potential of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine in various fields.
Synthesemethoden
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine can be synthesized through various methods. One of the most common methods involves the reaction of 2-ethoxybenzyl chloride with sodium azide to produce 2-ethoxybenzyl azide. The resulting compound is then reacted with sodium cyanoborohydride to produce N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine. Other methods involve the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has also shown potential as an antibacterial agent, with studies showing its efficacy against various bacterial strains. Additionally, N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUJVUUIVUEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246685 | |
Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
CAS RN |
159709-07-6 | |
Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159709-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.